2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate
CAS No.: 1351659-37-4
Cat. No.: VC5870474
Molecular Formula: C15H18N6O6S
Molecular Weight: 410.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351659-37-4 |
|---|---|
| Molecular Formula | C15H18N6O6S |
| Molecular Weight | 410.41 |
| IUPAC Name | 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
| Standard InChI | InChI=1S/C13H16N6O2S.C2H2O4/c1-7-16-17-13(22-7)14-10(20)6-19-4-9(5-19)12-15-11(18-21-12)8-2-3-8;3-1(4)2(5)6/h8-9H,2-6H2,1H3,(H,14,17,20);(H,3,4)(H,5,6) |
| Standard InChI Key | XXDMZGOSMHDDEC-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
The compound features a hybrid architecture combining azetidine, oxadiazole, thiadiazole, and cyclopropyl moieties. Its IUPAC name reflects the following components:
-
Azetidine core: A four-membered saturated ring at position 3 of the oxadiazole.
-
1,2,4-Oxadiazol-5-yl group: Substituted with a cyclopropyl group at position 3.
-
Acetamide linker: Connects the azetidine to the thiadiazole group.
-
5-Methyl-1,3,4-thiadiazol-2-yl: A sulfur-containing heterocycle with a methyl substituent.
-
Oxalate counterion: Enhances solubility and stability.
Molecular Formula:
Molecular Weight: 515.47 g/mol (calculated from analogous structures).
Synthesis and Optimization
Key Synthetic Steps
The synthesis involves multi-step organic reactions (Figure 1):
-
Oxadiazole Formation: Cyclocondensation of cyclopropanecarboxamide nitrile with hydroxylamine under acidic conditions (e.g., ) yields 3-cyclopropyl-1,2,4-oxadiazol-5-amine.
-
Azetidine Functionalization: Coupling the oxadiazole intermediate with azetidine-3-carboxylic acid derivatives via amide bond formation.
-
Acetamide Linkage: Reaction of the azetidine-oxadiazole intermediate with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base (e.g., ).
-
Oxalate Salt Formation: Treatment with oxalic acid in ethanol to improve crystallinity.
Table 1: Reaction Conditions for Critical Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole cyclization | , 80°C, 6h | 72 | 95 |
| Azetidine coupling | EDC/HOBt, DMF, rt | 65 | 98 |
| Acetamide formation | , DCM, reflux | 58 | 97 |
| Salt formation | Oxalic acid/EtOH, 0°C | 89 | 99 |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 2.3).
-
Thermal Stability: Decomposition at 218°C (DSC analysis of analogous oxadiazoles).
-
pH Stability: Stable between pH 4–8; hydrolyzes in strongly acidic/basic conditions.
Spectroscopic Characterization
-
IR (KBr): 1675 cm (C=O), 1540 cm (C=N oxadiazole), 1260 cm (C-S thiadiazole).
-
-NMR (DMSO-d6): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH), 3.75–4.10 (m, 4H, azetidine), 8.20 (s, 1H, thiadiazole).
Biological Activity and Mechanisms
| Compound | Target | IC/ED | Mechanism |
|---|---|---|---|
| Oxadiazole-azetidine | Topoisomerase II | 18 µM | DNA intercalation |
| Thiadiazole-acetamide | GABA receptor | 32 µM | Allosteric modulation |
Structure-Activity Relationships (SAR)
-
Cyclopropyl Group: Enhances lipophilicity (cLogP +0.5) and membrane permeability.
-
Oxadiazole-Thiadiazole Pair: Facilitates π-π stacking with aromatic residues in enzyme active sites.
-
Azetidine Ring: Constrains molecular conformation, improving target selectivity.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Serves as a scaffold for CNS-targeting drugs due to blood-brain barrier penetration (PAMPA-BBB assay: Pe = 12 × 10 cm/s).
-
Combinatorial Libraries: Used in high-throughput screening for kinase inhibitors.
Material Science
-
Ligand Design: Coordinates transition metals (e.g., Pd, Cu) for catalytic applications.
-
Polymer Additives: Improves thermal stability of polyamides when incorporated at 5% w/w.
Challenges and Future Directions
Synthetic Limitations
-
Low yields in azetidine coupling steps (<60%), necessitating flow chemistry optimization.
-
Racemization at the acetamide chiral center during salt formation.
Clinical Translation
-
Toxicology: Hepatic CYP3A4 induction observed in rodent models (AUC ↓30% with rifampicin coadministration).
-
Formulation: Requires nanoemulsion delivery to overcome poor oral bioavailability (F = 22% in rats).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume